- Organocerium reactions of benzamides and thiobenzamides: a direct synthesis of tertiary carbinamines, Tetrahedron Letters, 1997, 38(7), 1241-1244
Cas no 90299-04-0 (2-(naphthalen-2-yl)propan-2-amine)
90299-04-0 structure
Product Name:2-(naphthalen-2-yl)propan-2-amine
Numéro CAS:90299-04-0
Le MF:C13H15N
Mégawatts:185.264903306961
MDL:MFCD23379662
CID:798198
PubChem ID:15590854
Update Time:2024-10-26
2-(naphthalen-2-yl)propan-2-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Naphthalenemethanamine,a,a-dimethyl-
- (1-METHYL-1-(NAPHTH-2-YL)ETHYL)AMINE
- 2-(naphthalen-2-yl)propan-2-amine
- 2-naphthalen-2-ylpropan-2-amine
- 1-methyl-1-naphthalen-2-yl-ethylamine
- AmbkkkkK365
- AKOS012084916
- YVPPUVZWMHWCQE-UHFFFAOYSA-N
- FT-0715292
- E76972
- BS-52297
- J-519564
- Alpha,alpha-dimethyl-2-naphthalenemethanamine
- AB48737
- DTXSID40575303
- EN300-322253
- SCHEMBL9274665
- 2-(1-Methyl-1-aminoethyl)naphthalene
- 90299-04-0
- starbld0019037
- α,α-Dimethyl-2-naphthalenemethanamine (ACI)
- DB-078635
-
- MDL: MFCD23379662
- Piscine à noyau: 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3
- La clé Inchi: YVPPUVZWMHWCQE-UHFFFAOYSA-N
- Sourire: NC(C)(C)C1C=C2C(C=CC=C2)=CC=1
Propriétés calculées
- Qualité précise: 185.12000
- Masse isotopique unique: 185.120449483g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 197
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 26Ų
Propriétés expérimentales
- Le PSA: 26.02000
- Le LogP: 3.73390
2-(naphthalen-2-yl)propan-2-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539118-100mg |
2-(Naphthalen-2-yl)propan-2-amine |
90299-04-0 | 98% | 100mg |
¥966.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539118-250mg |
2-(Naphthalen-2-yl)propan-2-amine |
90299-04-0 | 98% | 250mg |
¥1808.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539118-1g |
2-(Naphthalen-2-yl)propan-2-amine |
90299-04-0 | 98% | 1g |
¥4216.00 | 2024-04-26 | |
| 1PlusChem | 1P006TB6-1g |
(1-METHYL-1-(NAPHTH-2-YL)ETHYL)AMINE |
90299-04-0 | 98% | 1g |
$538.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1109541-1g |
2-(Naphthalen-3-yl)propan-2-amine hydrochloride |
90299-04-0 | 95% | 1g |
$550 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1222288-1g |
2-(naphthalen-2-yl)propan-2-amine |
90299-04-0 | 95% | 1g |
$510 | 2025-02-20 | |
| Enamine | EN300-322253-1g |
2-(naphthalen-2-yl)propan-2-amine |
90299-04-0 | 1g |
$653.0 | 2023-09-04 | ||
| Enamine | EN300-322253-5g |
2-(naphthalen-2-yl)propan-2-amine |
90299-04-0 | 5g |
$1972.0 | 2023-09-04 | ||
| Enamine | EN300-322253-10g |
2-(naphthalen-2-yl)propan-2-amine |
90299-04-0 | 10g |
$3620.0 | 2023-09-04 | ||
| eNovation Chemicals LLC | Y1109541-1g |
2-(Naphthalen-3-yl)propan-2-amine hydrochloride |
90299-04-0 | 95% | 1g |
$550 | 2024-05-23 |
2-(naphthalen-2-yl)propan-2-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Titanium isopropoxide ; overnight, rt → 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Titanium isopropoxide ; overnight, rt → 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines, Organic Letters, 2023, 25(28), 5285-5290
Méthode de production 3
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 15 min, rt
1.2 rt; 1 h, reflux; reflux → 0 °C; 0 °C; 4 - 5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Dichloromethane ; rt → -5 °C; -5 °C; 15 min, -5 °C; 1 - 2 h, 0 °C
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, rt
1.6 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 rt; 1 h, reflux; reflux → 0 °C; 0 °C; 4 - 5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Dichloromethane ; rt → -5 °C; -5 °C; 15 min, -5 °C; 1 - 2 h, 0 °C
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, rt
1.6 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Native Amine-Directed ortho-C-H Halogenation and Acetoxylation /Condensation of Benzylamines, Synthesis, 2022, 54(2), 341-354
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
Référence
- Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 601-606
2-(naphthalen-2-yl)propan-2-amine Raw materials
- naphthalene-2-carbonitrile
- Methyl 2-naphthoate
- Cerium, dichloromethyl-
- Methyllithium (1.6M in Diethyl Ether)
- Naphthalene-2-carboxamide
2-(naphthalen-2-yl)propan-2-amine Preparation Products
2-(naphthalen-2-yl)propan-2-amine Littérature connexe
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
90299-04-0 (2-(naphthalen-2-yl)propan-2-amine) Produits connexes
- 585-32-0(Cumylamine)
- 30568-40-2(2-(3-methylphenyl)propan-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif